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Compound of Interest

Compound Name: p-Menth-1-ene-3,6-diol

Cat. No.: B023292

(3R,4R,6S)-3,6-Dihydroxy-1-menthene: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R,6S)-3,6-Dihydroxy-1-menthene is a naturally occurring monoterpenoid diol. This
document provides a comprehensive overview of its chemical properties, structural information,
and potential biological significance based on available scientific literature. While detailed
experimental protocols and specific biological activity data for this stereoisomer are limited in
publicly accessible resources, this guide consolidates the existing knowledge and provides
context based on related p-menthane derivatives.

Chemical Information

(3R,4R,6S)-3,6-Dihydroxy-1-menthene, also known as p-Menth-1-ene-3,6-diol, is a derivative
of menthene, a monoterpene. Its structure is characterized by a cyclohexene ring with hydroxyl
groups at positions 3 and 6, a methyl group at position 1, and an isopropyl group at position 4.

The specific stereochemistry is defined by the (3R,4R,6S) configuration.

Chemical Structure
Systematic Name: (3R,4R,6S)-1-methyl-4-(propan-2-yl)cyclohex-1-ene-3,6-diol
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Molecular Formula: C1oH1802

Molecular Weight: 170.25 g/mol

Physicochemical Properties

Quantitative physicochemical data for (3R,4R,6S)-3,6-Dihydroxy-1-menthene is not extensively
reported. However, based on its structure and data for related compounds, the following
properties can be inferred. A database entry for a different stereoisomer, (3r,4s,6r)-p-Menth-1-
ene-3,6-diol, provides some predicted ADMET (Absorption, Distribution, Metabolism,
Excretion, and Toxicity) properties which may offer some insights, although they are not
specific to the (3R,4R,6S) isomer.[1]

Table 1: Predicted Physicochemical and ADMET Properties for a p-Menth-1-ene-3,6-diol

Stereoisomer[1]
Property Predicted Value
Molecular Weight 170.25 g/mol
XlogP 1.00
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 40.5 Az
Human Intestinal Absorption + (High Probability)
Blood Brain Barrier Penetration + (Probability)

Note: These values are predicted for the (3r,4s,6r) sterecisomer and should be used with
caution as they may not accurately represent the (3R,4R,6S) isomer.

Structural Elucidation and Spectroscopic Data
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A study by Celik et al. focused on the synthesis, crystal structure, and theoretical
characterization of (3R,4R,6S)-3,6-Dihydroxy-1-menthene isolated from Echinophora tenuifolia.
The crystal structure reveals that the cyclohexene ring adopts a half-chair conformation. The
crystal packing is characterized by weak intermolecular O-H---O hydrogen bonds.

While the full spectroscopic data (*H-NMR, 3C-NMR, IR, MS) for this specific stereocisomer is
not readily available in the searched literature, general spectral features of p-menthane diols
can be anticipated.

H-NMR: Expected signals would include those for the methyl and isopropyl groups, olefinic
protons, and protons on carbons bearing the hydroxyl groups.

e 13C-NMR: Signals corresponding to the ten carbon atoms, including the sp? carbons of the
double bond and the sp? carbons, with shifts influenced by the hydroxyl groups.

e IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm~? characteristic of
O-H stretching, and peaks corresponding to C-H and C=C stretching.

e Mass Spectrometry: The molecular ion peak (M*) would be expected at m/z 170, with
fragmentation patterns typical for cyclic alcohols.

Synthesis and Isolation
Natural Sources

(3R,4R,6S)-3,6-Dihydroxy-1-menthene has been identified as a natural product isolated from:
e The plant Echinophora tenuifolia.

e The roots of Pueraria lobata, where it is classified as a flavonoid product.[2]

Chemical Synthesis

A synthetic route to (3R,4R,6S)-3,6-Dihydroxy-1-menthene has been reported, though the
detailed experimental protocol from the primary literature could not be accessed. The synthesis
of related p-menthane diols often involves the acid-catalyzed cyclization of citronellal.

Biological Activity and Potential Applications
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Specific biological activity and pharmacological data for (3R,4R,6S)-3,6-Dihydroxy-1-menthene
are not extensively documented. However, various derivatives of p-menthane and other
dihydroxy monoterpenoids have demonstrated a range of biological activities, suggesting
potential areas of investigation for this compound.

Potential Anticancer Activity

Many natural products, including monoterpenoids, are investigated for their anticancer
properties. The modulation of signaling pathways that control cell proliferation and apoptosis is
a common mechanism. While no specific studies on (3R,4R,6S)-3,6-Dihydroxy-1-menthene
and cancer have been found, other dihydroxy derivatives of natural phenolic monoterpenoids
have shown antiproliferative effects.

Potential Antioxidant Activity

The presence of hydroxyl groups in the structure of (3R,4R,6S)-3,6-Dihydroxy-1-menthene
suggests that it may possess antioxidant properties. The hydroxyl groups can act as hydrogen
donors to scavenge free radicals. Studies on other dihydroxy compounds have shown that the
position and number of hydroxyl groups significantly influence their antioxidant capacity.

Experimental Protocols (Hypothetical Examples)

As detailed experimental protocols for (3R,4R,6S)-3,6-Dihydroxy-1-menthene are not available,
the following sections provide hypothetical, generalized protocols for the types of experiments
that would be relevant for its study.

Hypothetical Workflow for Antioxidant Activity
Screening
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Sample Preparation

(3R,4R,6S)-3,6-Dihydroxy-1-menthene

'

Dissolve in appropriate solvent

'

Prepare serial dilutions
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l
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l

Compare with standard antioxidant

Click to download full resolution via product page

Caption: Hypothetical workflow for evaluating the antioxidant potential of (3R,4R,6S)-3,6-
Dihydroxy-1-menthene.
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Generic Apoptosis Signaling Pathway for Investigation

Cancer Cell Line

(3R,4R,6S)-3,6-Dihydroxy-1-menthene
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Caption: A generic intrinsic apoptosis pathway that could be investigated for its modulation by
the compound.

Conclusion and Future Directions

(3R,4R,6S)-3,6-Dihydroxy-1-menthene is a chiral natural product with a defined
stereochemistry. While its synthesis and crystal structure have been reported, there is a
notable lack of publicly available data on its biological activities and the underlying
mechanisms. The known bioactivities of structurally related p-menthane diols suggest that this
compound could be a candidate for further investigation, particularly in the areas of anticancer
and antioxidant research. Future research should focus on obtaining detailed spectroscopic
data for unambiguous identification, developing and documenting a reproducible synthetic
route, and conducting comprehensive in vitro and in vivo studies to elucidate its
pharmacological profile and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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